An In-depth Technical Guide to Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
An In-depth Technical Guide to Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and the broader class of indazole-3-carboxylates to present a detailed profile. The guide covers the compound's structure and physicochemical properties, proposes a detailed synthetic route with a step-by-step protocol, and discusses its expected spectroscopic characteristics, chemical reactivity, and potential applications. Furthermore, it outlines essential safety and handling procedures. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the privileged indazole scaffold.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Indazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[][4] The structural similarity of indazoles to purine bases allows them to function as effective mimics in biological systems, interacting with a variety of enzymes and receptors. The introduction of halogen substituents onto the indazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5] Ethyl 5,6-dichloro-1H-indazole-3-carboxylate, with its dichlorinated benzene ring and an ethyl ester at the 3-position, represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules.
Physicochemical and Structural Properties
| Property | Value | Source/Comment |
| CAS Number | 885278-50-2 | |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | |
| Molecular Weight | 259.09 g/mol | |
| Appearance | Expected to be a solid | Based on related compounds |
| Melting Point | Not available | Data for Ethyl 5-chloro-1H-indazole-3-carboxylate is 223 °C. |
| Boiling Point | Not available | Expected to be high due to the heterocyclic structure and molecular weight. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General characteristic of similar organic compounds. |
Molecular Structure:
Caption: Molecular structure of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate.
Synthesis and Purification
A reliable and scalable synthesis for Ethyl 5,6-dichloro-1H-indazole-3-carboxylate has not been explicitly reported in peer-reviewed literature. However, a plausible and efficient route can be adapted from the well-established synthesis of the parent compound, ethyl 1H-indazole-3-carboxylate, via a [3+2] cycloaddition reaction between a substituted aryne precursor and ethyl diazoacetate.[6]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Ethyl 5,6-dichloro-1H-indazole-3-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the Organic Syntheses procedure for the unsubstituted analog and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.[6]
Step 1: Preparation of 2,3-Dichloro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (Aryne Precursor)
-
To a solution of 1,2-dichloro-3-(trimethylsilyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired triflate.
Step 2: [3+2] Cycloaddition to form Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
-
To a flame-dried flask under an inert atmosphere, add the prepared 2,3-dichloro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and anhydrous acetonitrile.
-
Add cesium fluoride (CsF) (2.0 eq) to the solution.
-
To this suspension, add ethyl diazoacetate (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 5,6-dichloro-1H-indazole-3-carboxylate.
Spectroscopic Characterization (Expected)
The following are predicted spectroscopic data based on the analysis of related indazole derivatives.[7] Actual experimental data should be obtained for confirmation.
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the N-H proton (δ > 10 ppm).- Two singlets in the aromatic region for the C4-H and C7-H protons (δ 7.5-8.5 ppm).- A quartet for the -OCH₂- protons of the ethyl group (δ ~4.4 ppm).- A triplet for the -CH₃ protons of the ethyl group (δ ~1.4 ppm). |
| ¹³C NMR | - A signal for the ester carbonyl carbon (δ ~160-165 ppm).- Aromatic carbon signals in the range of δ 110-145 ppm.- A signal for the -OCH₂- carbon (δ ~60-65 ppm).- A signal for the -CH₃ carbon (δ ~14-15 ppm). |
| IR (Infrared) | - A broad N-H stretching band around 3200-3400 cm⁻¹.- A strong C=O stretching band for the ester around 1700-1730 cm⁻¹.- C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region.- C-Cl stretching bands in the fingerprint region. |
| MS (Mass Spec.) | - A molecular ion peak (M⁺) at m/z 258 and 260, with an isotopic pattern characteristic of two chlorine atoms. |
Chemical Reactivity
The chemical reactivity of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is dictated by the interplay of the indazole ring system, the electron-withdrawing chloro substituents, and the ethyl carboxylate group.
Caption: Key reactivity pathways for Ethyl 5,6-dichloro-1H-indazole-3-carboxylate.
-
N-Alkylation and N-Arylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to yield N1- or N2-substituted derivatives. The regioselectivity of this reaction can be influenced by the reaction conditions.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to afford the corresponding 5,6-dichloro-1H-indazole-3-carboxylic acid. This carboxylic acid is a versatile intermediate for further functionalization.[8]
-
Amidation: The ethyl ester can undergo direct amidation with amines, often at elevated temperatures or in the presence of a Lewis acid catalyst, to form a variety of indazole-3-carboxamides. Alternatively, the corresponding carboxylic acid can be activated with coupling agents (e.g., EDC, HOBT) and then reacted with amines to form the amide bond under milder conditions.[7][8]
-
Ester Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (5,6-dichloro-1H-indazol-3-yl)methanol.
Potential Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[][4] Ethyl 5,6-dichloro-1H-indazole-3-carboxylate serves as a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets.
-
Kinase Inhibitors: Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The indazole core can act as a hinge-binding motif in the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Substituted indazoles have shown promising activity against a range of bacteria and fungi.[7]
-
Central Nervous System (CNS) Agents: The structural features of indazoles make them suitable candidates for targeting receptors and enzymes in the CNS, with potential applications in treating neurological and psychiatric disorders.
-
Anti-inflammatory Agents: Indazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[2]
The presence of the dichloro substitution pattern on the benzene ring of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate provides a unique electronic and steric profile that can be exploited to achieve enhanced potency and selectivity for specific biological targets.
Safety and Handling
Specific toxicology data for Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. The following guidelines are based on the safety data for related chlorinated and indazole-based compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
References
-
Narayana Swamy, G.; et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. [Link]
-
1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
G. S. S. V. Kumar, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 2021, 7(7), e07476. [Link]
-
Narayana Swamy, G.; et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. [Link]
-
PubChem. ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents.
-
Khan, I.; et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2021, 12(11), 1836-1864. [Link]
-
Wang, X.; et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021, 26(2), 436. [Link]
-
Sharma, V.; et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Drug Discovery Technologies, 2014, 11(2), 115-131. [Link]
-
Al-Sanea, M. M.; et al. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 2023, 11(4), 379. [Link]
-
Kumar, A.; et al. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem, 2024, e202400902. [Link]
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
Singh, S.; et al. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 2022, 28(19), 1569-1582. [Link]
Sources
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68478-92-2 | CAS DataBase [m.chemicalbook.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Page loading... [wap.guidechem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
